

Application Notes and Protocols for mRNA Encapsulation using 113-O12B

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Compound of Interest

Compound Name: 113-O12B

Cat. No.: B11929559

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These application notes provide a detailed protocol for the encapsulation of messenger RNA (mRNA) using the novel ionizable lipid **113-O12B** to form lipid nanoparticles (LNPs). The **113-O12B** lipid is a disulfide bond-containing ionizable cationic lipidoid designed for the generation of LNPs that specifically target lymph nodes, a critical feature for enhancing the efficacy of mRNA-based vaccines and immunotherapies.^{[1][2]}

Introduction

The ionizable lipid **113-O12B** has demonstrated significant potential in preclinical studies for the development of mRNA cancer vaccines.^[1] LNPs formulated with **113-O12B** have shown increased and specific mRNA expression in lymph nodes compared to LNPs formulated with other lipids, such as the clinically utilized ALC-0315.^[2] This targeted delivery to lymph nodes can reduce off-target effects and enhance the desired immune response.^[3] This document outlines the necessary materials, equipment, and step-by-step procedures for the formulation and characterization of **113-O12B** LNPs for mRNA encapsulation.

Materials and Equipment

Lipids and Reagents

- Ionizable Lipid: **113-O12B**
- Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

- Cholesterol
- PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
- mRNA: The specific mRNA to be encapsulated.
- Ethanol: 200 proof, anhydrous.
- Citrate Buffer: 50 mM, pH 4.0.
- Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
- Quant-iT RiboGreen RNA Assay Kit

Equipment

- Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)
- Syringes and tubing compatible with the microfluidic system
- Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement
- Zeta potential analyzer
- Fluorescence microplate reader
- Dialysis cassettes (e.g., 10K MWCO)
- Sterile filters (0.22 µm)
- Standard laboratory equipment (vortexer, centrifuge, pipettes, etc.)

Experimental Protocols

Preparation of Lipid Stock Solutions

- **113-O12B** Stock: Prepare a 10 mg/mL stock solution of **113-O12B** in ethanol.

- DOPE Stock: Prepare a 10 mg/mL stock solution of DOPE in ethanol.
- Cholesterol Stock: Prepare a 10 mg/mL stock solution of cholesterol in ethanol.
- DMG-PEG 2000 Stock: Prepare a 10 mg/mL stock solution of DMG-PEG 2000 in ethanol.

Preparation of the Lipid Mixture

- Combine the lipid stock solutions in a sterile tube to achieve a molar ratio of **113-O12B** : Cholesterol : DOPE : DMG-PEG 2000 of 16 : 4.8 : 3 : 2.4.
- Vortex the lipid mixture thoroughly to ensure homogeneity.

Preparation of the Aqueous mRNA Solution

- Dilute the mRNA to the desired concentration in 50 mM citrate buffer (pH 4.0). The final concentration will depend on the desired lipid-to-mRNA weight ratio. A common starting point is a 10:1 to 20:1 weight ratio of total lipid to mRNA.

LNP Formulation using Microfluidics

- Set up the microfluidic mixing system according to the manufacturer's instructions.
- Load the lipid mixture (in ethanol) into one syringe and the aqueous mRNA solution (in citrate buffer) into another syringe.
- Set the flow rate ratio of the aqueous phase to the organic (lipid) phase to 3:1.
- Set the total flow rate to 12 mL/min.
- Initiate the mixing process to generate the LNPs. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA.
- Collect the resulting LNP dispersion.

Downstream Processing

- Buffer Exchange and Purification: Dialyze the LNP dispersion against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a 10K MWCO dialysis cassette to remove the ethanol and

raise the pH. Change the PBS buffer at least twice during dialysis.

- Sterilization: Sterile-filter the purified LNP dispersion through a 0.22 µm syringe filter.
- Storage: Store the final LNP-mRNA formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of mRNA-LNPs

- Dilute a small aliquot of the final LNP formulation in PBS.
- Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
- Acceptable LNPs for in vivo applications typically have a size range of 80-150 nm and a PDI below 0.2.
- Dilute a small aliquot of the final LNP formulation in deionized water or a low-salt buffer.
- Measure the zeta potential using a suitable analyzer. The zeta potential should be close to neutral at physiological pH.
- Determine the encapsulation efficiency using the Quant-iT RiboGreen RNA assay. This assay quantifies the amount of free (unencapsulated) mRNA versus the total mRNA.
- Prepare two sets of samples:
 - Total mRNA: Lyse the LNPs by adding a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated mRNA.
 - Free mRNA: Use the intact LNP sample.
- Add the RiboGreen reagent to both sets of samples and measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).
- Calculate the encapsulation efficiency using the following formula:

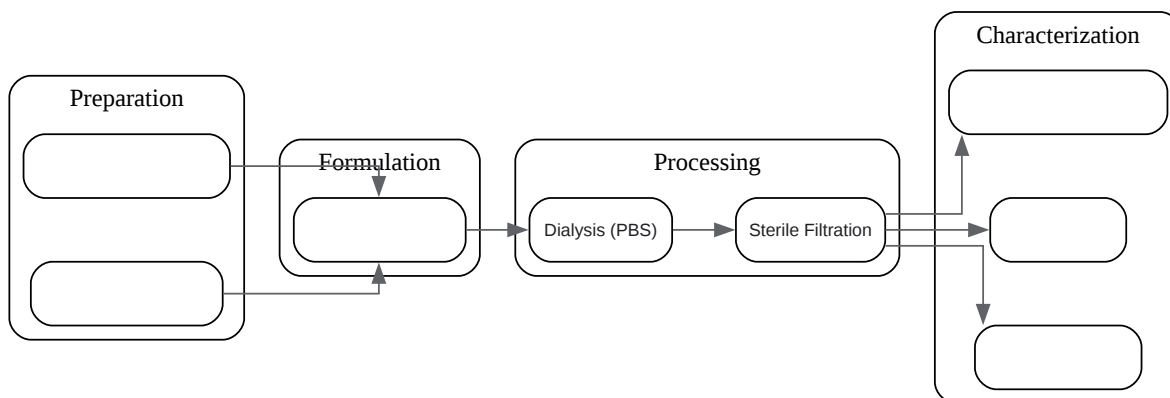
- Encapsulation Efficiency (%) = $\frac{[(\text{Total mRNA fluorescence} - \text{Free mRNA fluorescence}) / \text{Total mRNA fluorescence}] \times 100$
- A high encapsulation efficiency (>90%) is desirable.

Data Presentation

Parameter	Target Range
LNP Formulation	
Lipid Molar Ratio (113-O12B:Chol:DOPE:DMG-PEG)	16:4.8:3:2.4
Flow Rate Ratio (Aqueous:Organic)	3:1
Total Flow Rate	12 mL/min
LNP Characteristics	
Particle Size (Diameter)	80 - 150 nm
Polydispersity Index (PDI)	< 0.2
Zeta Potential (at pH 7.4)	Near-neutral
Encapsulation Efficiency	>90%

Visualizations

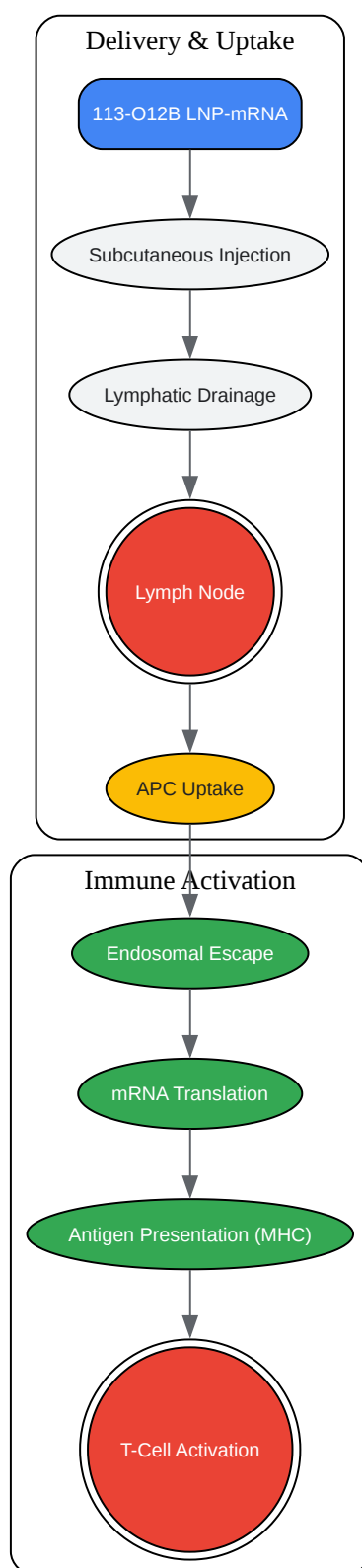
Experimental Workflow for 113-O12B LNP Formulation and Characterization



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Caption: Workflow for mRNA-LNP formulation with **113-O12B**.

Proposed Mechanism of Lymph Node Targeting and Immune Activation



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Caption: Mechanism of **113-O12B** LNP-mediated immune activation.

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- To cite this document: BenchChem. [Application Notes and Protocols for mRNA Encapsulation using 113-O12B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11929559#how-to-use-113-o12b-for-mrna-encapsulation]

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